molecular formula C15H19NO4 B6631530 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid

Cat. No. B6631530
M. Wt: 277.31 g/mol
InChI Key: BCZSRYHRZDFZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid (DCMC) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCMC belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid exerts its biochemical and physiological effects through the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, and their inhibition by 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid results in the reduction of inflammation. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also modulates the activity of certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in various physiological processes.
Biochemical and physiological effects:
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also exhibits anti-tumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate various physiological processes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid, including its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid and its potential side effects. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid may also have potential applications in the development of new drugs and therapies for various diseases.

Synthesis Methods

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid can be synthesized through the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with N-tert-butoxycarbonyl-2-amino-2-methyl-1-propanol and diisopropylcarbodiimide. The reaction results in the formation of 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid, which can be purified through column chromatography.

Scientific Research Applications

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been extensively used in scientific research due to its ability to inhibit certain enzymes and modulate various physiological processes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes.

properties

IUPAC Name

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9(15(18)19)10(2)16-14(17)12-7-11-5-3-4-6-13(11)20-8-12/h3-6,9-10,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZSRYHRZDFZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1CC2=CC=CC=C2OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid

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